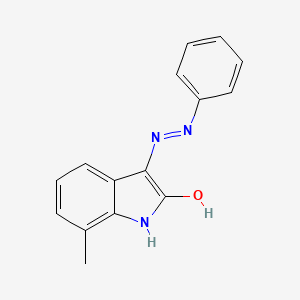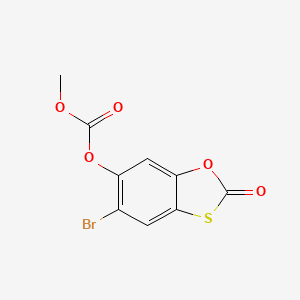
5-Bromo-2-oxo-1,3-benzoxathiol-6-yl methyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-6-YL METHYL CARBONATE is a complex organic compound that belongs to the class of benzoxathiol derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-6-YL METHYL CARBONATE typically involves multi-step organic reactions. One common method includes the bromination of 2-oxo-2H-1,3-benzoxathiol, followed by the introduction of a methyl carbonate group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Industrial methods also focus on optimizing reaction efficiency and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-6-YL METHYL CARBONATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile or electrophile involved.
Scientific Research Applications
5-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-6-YL METHYL CARBONATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-6-YL METHYL CARBONATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-OXO-2H-1,3-BENZOXATHIOL: A precursor in the synthesis of 5-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-6-YL METHYL CARBONATE.
5-BROMO-2-OXO-2H-1,3-BENZOXATHIOL: A closely related compound with similar chemical properties.
METHYL CARBONATE DERIVATIVES:
Uniqueness
5-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-6-YL METHYL CARBONATE is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its bromine atom and methyl carbonate group contribute to its reactivity and versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C9H5BrO5S |
|---|---|
Molecular Weight |
305.10 g/mol |
IUPAC Name |
(5-bromo-2-oxo-1,3-benzoxathiol-6-yl) methyl carbonate |
InChI |
InChI=1S/C9H5BrO5S/c1-13-8(11)14-5-3-6-7(2-4(5)10)16-9(12)15-6/h2-3H,1H3 |
InChI Key |
IIZJTEOXPXRALI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)OC1=C(C=C2C(=C1)OC(=O)S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


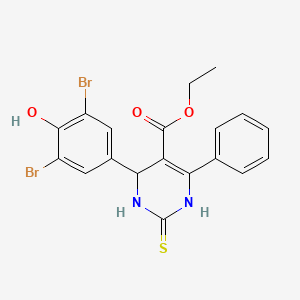
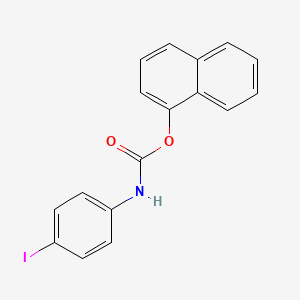

![3-phenyl-1-({[(1E)-1-(pyridin-2-yl)ethylidene]amino}oxy)propan-1-one](/img/structure/B14950125.png)
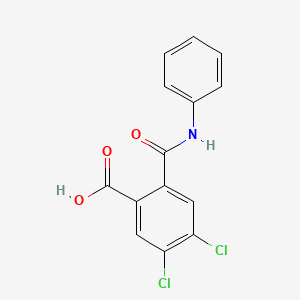
![2-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14950146.png)
![N,N-bis[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B14950154.png)
![1H-Indole-3-carboxylic acid, 6-bromo-5-methoxy-1-methyl-2-[(4-methylpiperazin-1-yl)methyl]-, ethyl ester](/img/structure/B14950163.png)
![2-(2-hydroxyphenyl)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14950167.png)
![4-(2,4,5-Trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B14950169.png)
![(7E)-1,3-bis(2,4-dichlorobenzyl)-7-(3,4,5-trimethoxybenzylidene)-1H-imidazo[4,5-f][1,3]thiazolo[3,2-a]benzimidazole-2,8(3H,7H)-dione](/img/structure/B14950173.png)

![N'-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B14950184.png)
